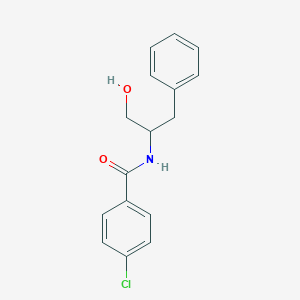

p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

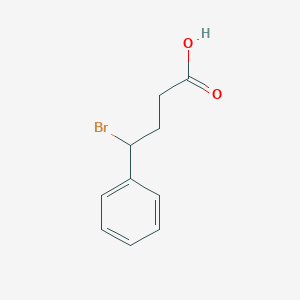

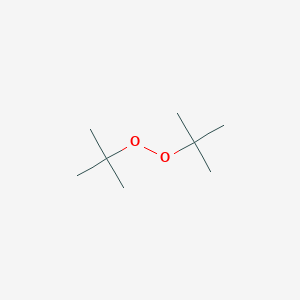

P-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is a chemical compound with the molecular formula C16H16ClNO2 . It has a molecular weight of 289.75 g/mol.

Synthesis Analysis

Benzamides, such as p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

P-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide has a density of 1.241g/cm3 and a boiling point of 516.3ºC at 760mmHg . The melting point is not specified .科学的研究の応用

Application: Anticancer Activity

Summary

Researchers have explored the potential anticancer activity of this compound. It has been tested against various cancer cell lines to assess its cytotoxic effects.

Experimental Procedures

- Synthesis : The compound can be synthesized using appropriate synthetic routes, such as direct condensation of benzoic acids and amines .

- Cytotoxicity Assays : The compound is tested for cytotoxicity using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar methods .

Results

Application: Radical Bromination

Summary

The compound can undergo radical bromination reactions at the benzylic position.

Experimental Procedures

- Free Radical Mechanism : NBS generates succinimidyl radicals (S·), which abstract hydrogen from the benzylic position, leading to bromination .

Results

Application: Green Chemistry

Summary

The compound’s synthesis can be optimized for greener and more sustainable processes.

Experimental Procedures

- Green Catalysts : Researchers use environmentally friendly catalysts (e.g., Lewis acidic ionic liquids immobilized on diatomite earth) for the synthesis .

Results

Safety And Hazards

While specific safety and hazard information for p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is not available, benzamides in general are considered harmful if swallowed and are suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .

特性

IUPAC Name |

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMBCABMTXUHPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940640 |

Source

|

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide | |

CAS RN |

19071-58-0 |

Source

|

| Record name | Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)

![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)

![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)